molecular formula C15H11BrFN B7978927 6-Bromo-1-(4-fluorobenzyl)indole

6-Bromo-1-(4-fluorobenzyl)indole

Cat. No.: B7978927
M. Wt: 304.16 g/mol
InChI Key: GDBJVASZMJIPLT-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-fluorobenzyl)indole (CAS 251966-82-2) is a halogenated indole derivative with a molecular formula of C₁₅H₁₁BrFN and a molecular weight of 304.17 g/mol . Its structure features a bromo substituent at position 6 of the indole core and a 4-fluorobenzyl group at position 1. The compound is synthesized via N-alkylation of 5-nitroindole with 4-fluorobenzyl bromide under basic conditions (NaH in DMF) . This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

6-bromo-1-[(4-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN/c16-13-4-3-12-7-8-18(15(12)9-13)10-11-1-5-14(17)6-2-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJVASZMJIPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(4-fluorobenzyl)indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and 4-fluorobenzyl chloride.

    N-Alkylation: The key step in the synthesis is the N-alkylation of 6-bromoindole with 4-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to improve efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(4-fluorobenzyl)indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 6-substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of indoline derivatives.

Scientific Research Applications

6-Bromo-1-(4-fluorobenzyl)indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: The compound is used in studies to investigate the biological activities of indole derivatives, including their anticancer, antiviral, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(4-fluorobenzyl)indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorobenzyl groups can influence the compound’s binding affinity and selectivity towards its targets. The indole ring system is known to interact with various biological pathways, making it a versatile scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorobenzyl Group Variations
  • 6-Bromo-1-(3-fluorobenzyl)indole (CAS 1627971-63-4): Shares the same molecular formula (C₁₅H₁₁BrFN) and weight (304.17) as the target compound but features a meta-fluorine on the benzyl group.
  • 6-Bromo-1-(3,4-difluorobenzyl)indole (CAS 1770355-72-0):

    • Molecular formula: C₁₅H₁₀BrF₂N ; molecular weight: 322.16 g/mol .
    • The additional fluorine at position 3 increases lipophilicity (estimated XLogP3 ~3.5 vs. ~3 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .
Indole Core Modifications
  • 6-Bromo-4-fluoro-1H-indole (CAS 885520-59-2):

    • Molecular formula: C₈H₅BrFN ; molecular weight: 214.03 g/mol .
    • Substitutes fluorine at position 4 of the indole ring instead of a benzyl group at position 1. This alters the electronic environment, making the indole core more reactive toward electrophilic substitution compared to the target compound .
  • 6-Bromo-4-methoxyindole (CAS 393553-57-6): Molecular formula: C₉H₈BrNO; molecular weight: 226.07 g/mol. The methoxy group at position 4 is electron-donating, contrasting with the electron-withdrawing bromo and fluorobenzyl groups in the target compound. This difference could influence reactivity in catalytic or biological systems .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 Key Substituents
6-Bromo-1-(4-fluorobenzyl)indole 251966-82-2 C₁₅H₁₁BrFN 304.17 ~3* 6-Br, 1-(4-F-benzyl)
6-Bromo-1-(3-fluorobenzyl)indole 1627971-63-4 C₁₅H₁₁BrFN 304.17 ~3* 6-Br, 1-(3-F-benzyl)
6-Bromo-1-(3,4-difluorobenzyl)indole 1770355-72-0 C₁₅H₁₀BrF₂N 322.16 ~3.5* 6-Br, 1-(3,4-diF-benzyl)
6-Bromo-4-fluoro-1H-indole 885520-59-2 C₈H₅BrFN 214.03 2.8 6-Br, 4-F
6-Bromo-2-(4-bromophenyl)indole 28718-96-9 C₁₄H₈Br₂N 351.04 5.1 6-Br, 2-(4-Br-phenyl)

*XLogP3 values estimated based on structural analogs.

  • Lipophilicity Trends : The difluorobenzyl derivative (XLogP3 ~3.5) and 6-Bromo-2-(4-bromophenyl)indole (XLogP3 5.1) exhibit higher lipophilicity than the target compound, which may correlate with improved blood-brain barrier penetration but poorer solubility .

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